

# MPI-0479605 in vitro kinase assay protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** MPI-0479605

Cat. No.: S548246

[Get Quote](#)

## Introduction to MPI-0479605

**MPI-0479605** is a potent, selective, and ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK) [1] [2]. Mps1 is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), ensuring the proper attachment of chromosomes to the mitotic spindle before cell division proceeds [2] [3].

By inhibiting Mps1, **MPI-0479605** impairs the SAC and disrupts chromosome segregation, leading to aneuploidy (an abnormal number of chromosomes), cell growth arrest, and ultimately, cell death through apoptosis or mitotic catastrophe [1] [2]. This mechanism of action makes it a promising candidate for development as an anticancer therapeutic.

## Quantitative Profiling of MPI-0479605

The potency and selectivity of **MPI-0479605** have been characterized through various biochemical and cellular assays. The tables below summarize key quantitative data.

**Table 1: Kinase Inhibition Profile of MPI-0479605** This table shows the half-maximal inhibitory concentration (IC<sub>50</sub>) of **MPI-0479605** against Mps1 and a selection of other kinases, demonstrating its high selectivity [1] [4] [5].

| Kinase Target | IC <sub>50</sub> Value |
|---------------|------------------------|
| Mps1 (TTK)    | 1.8 nM                 |
| FLT3          | 0.08 µM                |
| JNK1          | 0.11 µM                |
| ALK           | 0.26 µM                |
| INSR          | 0.38 µM                |
| FER           | 0.59 µM                |
| STK33         | 1.1 µM                 |
| FAK1          | 2.7 µM                 |
| B-Raf         | 3.2 µM                 |
| PLK4          | 3.3 µM                 |
| ERK2          | 3.9 µM                 |

**Table 2: Cellular and In Vivo Activity of MPI-0479605** This table summarizes the effects of **MPI-0479605** in cell-based and animal models [1] [5].

| Parameter                 | Value / Observation | Experimental Context                                             |
|---------------------------|---------------------|------------------------------------------------------------------|
| Cellular GI <sub>50</sub> | 30 - 100 nM         | Panel of tumor cell lines (e.g., A549, HCT-116, Colo-205)        |
| Antitumor Efficacy        | 49% - 74% TGI       | HCT-116 xenograft models (30 mg/kg daily or 150 mg/kg Q4D, i.p.) |

## Detailed Experimental Protocols

## In Vitro Kinase Assay Protocol

The following is a detailed methodology for assessing the direct inhibitory activity of **MPI-0479605** on recombinant Mps1 kinase activity, adapted from the search results [1].

**Principle:** The assay measures the ability of **MPI-0479605** to inhibit the transfer of a radioactive phosphate group from ATP to a protein substrate by recombinant Mps1.

### Reagents and Equipment:

- **Recombinant Mps1 Enzyme:** 25 ng of full-length, recombinant human Mps1 per reaction.
- **Reaction Buffer:** 50 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 0.01% Triton X-100.
- **Substrate:** 5 μM Myelin Basic Protein (MBP).
- **ATP:** 40 μM ATP (approximately 2x the K<sub>m</sub> for Mps1), supplemented with 1 μCi of [γ-<sup>33</sup>P]ATP.
- **Test Compound:** **MPI-0479605** dissolved in DMSO. A vehicle control (DMSO alone) must be included.
- **Equipment:** P81 filter plates, TopCount scintillation reader or similar.

### Procedure:

- **Reaction Setup:** In a reaction buffer, combine 25 ng of recombinant Mps1 enzyme with the vehicle (DMSO) or the desired concentration of **MPI-0479605**.
- **Initiation:** Start the kinase reaction by adding a mixture of ATP (40 μM final concentration) and [γ-<sup>33</sup>P]ATP (1 μCi).
- **Incubation:** Allow the reaction to proceed at room temperature for 45 minutes.
- **Termination:** Stop the reaction by adding 3% phosphoric acid.
- **Capture:** Transfer the entire reaction mixture to a P81 filter plate, which binds the phosphorylated protein substrate.
- **Washing:** Wash the filter plate extensively with 1% phosphoric acid to remove unincorporated [γ-<sup>33</sup>P]ATP.
- **Detection:** Measure the bound <sup>33</sup>P radioactivity using a scintillation counter (e.g., TopCount reader).

**Data Analysis:** The percentage of kinase inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle control. The IC<sub>50</sub> value (concentration that inhibits 50% of activity) can be determined by testing a range of **MPI-0479605** concentrations.

## Key Cellular Assays for Functional Characterization

To evaluate the cellular consequences of Mps1 inhibition, the following assays can be performed.

### Spindle Assembly Checkpoint (SAC) Abrogation Assay

- **Principle:** This assay tests whether **MPI-0479605** can force cells to exit mitosis even when chromosomes are not properly attached, a process normally prevented by the SAC.
- **Protocol:** Treat cells (e.g., HeLa) with a microtubule-destabilizing agent like **nocodazole** to activate the SAC and arrest them in mitosis. Co-treat with **MPI-0479605** (e.g., 100 nM). Monitor mitotic exit by tracking markers like cyclin B1 degradation (via immunoblotting) or the decrease in cells positive for phospho-histone H3 (via flow cytometry) [2] [3]. **MPI-0479605** treatment should cause rapid degradation of cyclin B1 and securin, leading to mitotic exit within 60 minutes.

### Cell Viability and Proliferation Assay

- **Principle:** This measures the anti-proliferative effect of **MPI-0479605**.
- **Protocol:** Seed a panel of tumor cell lines (e.g., HCT-116, Colo-205). Treat with a concentration series of **MPI-0479605** for 72 hours to 7 days. Assess cell viability using a method like the **CellTiter-Glo Luminescent Cell Viability Assay**, which quantifies ATP as a marker of metabolically active cells. Calculate the GI<sub>50</sub> value for each cell line [1].

## Mechanism of Action and Signaling Pathway

The cellular effects of **MPI-0479605** result from its specific inhibition of Mps1 kinase activity, which disrupts critical mitotic processes. The following diagram illustrates the key mechanistic pathway and experimental observations.



Click to download full resolution via product page

*Diagram 1: Cellular Mechanism and Experimental Analysis of **MPI-0479605**. This diagram illustrates the cascade of events following Mps1 inhibition, linking key biological outcomes to the experimental assays used to detect them.*

## Application Notes for Researchers

- **Formulation for Experiments:** **MPI-0479605** is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM). The final DMSO concentration in cell culture assays should be kept low (e.g.,  $\leq 0.1\%$ ) to avoid solvent toxicity [1] [5].
- **Cellular Phenotypes to Observe:** In microscopy-based assays, treated cells often show severe defects in chromosome alignment at the metaphase plate, lagging chromosomes during anaphase, and the subsequent formation of micronuclei in interphase cells [1] [6].
- **p53 Status Considerations:** The cellular response to **MPI-0479605** can be influenced by the p53 status of the cell line. p53-proficient cells may undergo a post-mitotic arrest, while p53-deficient cells are more prone to undergoing apoptosis directly [2] [6].
- **Potential for Drug Resistance:** Be aware that long-term exposure to Mps1 inhibitors can lead to acquired resistance through point mutations in the ATP-binding pocket of Mps1 (e.g., TTK mutations). Using a combination of different Mps1 inhibitor scaffolds may help overcome this resistance [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. [selleckchem.com/products/ mpi - 0479605 .html](https://selleckchem.com/products/mpi-0479605.html) [selleckchem.com]
2. Characterization of the cellular and antitumor effects of MPI ... [pubmed.ncbi.nlm.nih.gov]
3. Molecular basis underlying resistance to Mps1/TTK inhibitors [nature.com]

4. - MPI | Apoptosis | Kinesin | TargetMol 0479605 [targetmol.com]

5. MPI-0479605 | Mps1 Inhibitor [medchemexpress.com]

6. - MPI 1246529-32-7\_Kinesin\_Cytoskeletal Signaling\_Signaling... 0479605 [peptidedb.com]

To cite this document: Smolecule. [MPI-0479605 in vitro kinase assay protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548246#mpi-0479605-in-vitro-kinase-assay-protocol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)